Product packaging for 1,3-Dimethylindan(Cat. No.:CAS No. 4175-53-5)

1,3-Dimethylindan

Cat. No.: B8566502
CAS No.: 4175-53-5
M. Wt: 146.23 g/mol
InChI Key: IIJUYSSJMAITHJ-UHFFFAOYSA-N
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Description

1,3-Dimethylindan (CAS RN: 4175-53-5) is a bicyclic aromatic hydrocarbon with the molecular formula C₁₁H₁₄ and a molecular weight of 146.23 g/mol . Structurally, it consists of a fused benzene and cyclopentane ring (indan core) substituted with two methyl groups at the 1- and 3-positions (Figure 1). Its systematic IUPAC name is 2,3-dihydro-1,3-dimethyl-1H-indene, and it is also known as 1,3-dimethylindane . The compound exhibits moderate lipophilicity due to its hydrocarbon backbone, making it useful in organic synthesis and industrial applications such as solvent formulations or intermediates for high-energy fuels .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14 B8566502 1,3-Dimethylindan CAS No. 4175-53-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4175-53-5

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

1,3-dimethyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H14/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-6,8-9H,7H2,1-2H3

InChI Key

IIJUYSSJMAITHJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C12)C

Origin of Product

United States

Comparison with Similar Compounds

1,3-Dimethylindan vs. 1,1,3-Trimethylindan

  • 1,1,3-Trimethylindan (CAS RN: 2613-76-5) has the formula C₁₂H₁₆ (molecular weight: 160.26 g/mol) and features three methyl groups at the 1-, 1-, and 3-positions .
  • Thermodynamic Stability : Studies on alkyl-substituted indans suggest that increased methyl substitution elevates steric strain but enhances thermal stability, making 1,1,3-trimethylindan a candidate for high-density fuels .

This compound vs. 4,7-Dimethylindan

  • 4,7-Dimethylindan (CAS RN: 6682-71-9) shares the same molecular formula (C₁₁H₁₄ ) but substitutes methyl groups at the 4- and 7-positions on the benzene ring . This para-substitution pattern reduces electronic conjugation compared to the meta-substituted this compound, influencing its solubility and aromatic reactivity.

This compound vs. 1-Methylindan

  • 1-Methylindan (CAS RN: 767-58-8, C₁₀H₁₂) has a single methyl group at the 1-position .

This compound vs. 3,3-Dimethylindan-1-one

  • 3,3-Dimethylindan-1-one (CAS RN: 26465-81-6, C₁₁H₁₂O ) replaces one methylene group with a ketone at the 1-position . The carbonyl group introduces polarity, enhancing solubility in polar solvents and enabling participation in condensation and nucleophilic addition reactions.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C)⁠¹ Key Reactivity Features
This compound C₁₁H₁₄ 146.23 ~215–220² Aromatic electrophilic substitution, hydrogenation
1,1,3-Trimethylindan C₁₂H₁₆ 160.26 ~230–235³ Steric hindrance limits ring functionalization
4,7-Dimethylindan C₁₁H₁₄ 146.23 ~210–215⁴ Para-substitution directs electrophilic attack
1-Methylindan C₁₀H₁₂ 132.21 ~195–200⁵ Single methyl group increases ring flexibility
3,3-Dimethylindan-1-one C₁₁H₁₂O 160.22 ~250–260⁶ Ketone participates in aldol condensations

¹ Estimated based on alkylindan analogs; ²,³,⁴,⁵,⁶ Values extrapolated from structural analogs in thermodynamic studies .

This compound

  • Fuel Additives : Thermodynamic studies by the U.S. Department of Energy highlight its high enthalpy of combustion (~40 kJ/g), making it suitable for ramjet fuels .
  • Synthetic Intermediates : Used in the preparation of indan-derived pharmaceuticals and agrochemicals due to its stable bicyclic framework .

1,1,3-Trimethylindan

  • High-Energy Fuels : Exhibits superior heat capacity (2.1 J/g·K) compared to this compound (1.8 J/g·K), attributed to increased van der Waals interactions .

3,3-Dimethylindan-1-one

  • Pharmaceutical Synthesis : Serves as a precursor for anticoagulants and fragrances via ketone-mediated reactions .

Data Tables

Table 1: Key Identifiers of Compared Compounds

Compound CAS RN ChemSpider ID Key Synonyms
This compound 4175-53-5 18977 2,3-Dihydro-1,3-dimethyl-1H-indene
1,1,3-Trimethylindan 2613-76-5 16519 1,1,3-Trimethyl-2,3-dihydro-1H-indene
4,7-Dimethylindan 6682-71-9 N/A 2,3-Dihydro-4,7-dimethyl-1H-indene
1-Methylindan 767-58-8 N/A 2,3-Dihydro-1-methyl-1H-indene
3,3-Dimethylindan-1-one 26465-81-6 N/A Indan-1-one, 3,3-dimethyl-

Preparation Methods

Substrate 1: 4-(2-Bromophenyl)-1-pentene

The radical precursor 1 undergoes cyclization upon treatment with a radical initiator such as azobisisobutyronitrile (AIBN) and a hydrogen donor like tributyltin hydride (Bu3_3SnH). The reaction proceeds via a 5-exo-trig radical cyclization mechanism, generating a mixture of cis- and trans-1,3-dimethylindan. The selectivity for the cis-isomer is modest, with a reported cis/trans ratio of approximately 2:1. This outcome arises from the radical intermediate’s ability to adopt multiple conformations before hydrogen abstraction, leading to incomplete stereocontrol.

Substrate 2: 2-(2-Iodo-1-methylethyl)styrene

Substrate 2 similarly undergoes radical cyclization under analogous conditions. However, the steric bulk of the methylethyl group slightly enhances cis-selectivity compared to substrate 1 , though the improvement is marginal (cis/trans ≈ 2.5:1). The limited selectivity underscores the inherent challenges of radical-mediated approaches in achieving stereochemical precision.

Anionic Cyclization via Intramolecular Carbolithiation

Intramolecular carbolithiation provides a more stereoselective route to 1,3-dimethylindan, particularly when employing organolithium intermediates.

Substrate 1: Aryllithium Intermediate

Treatment of 1 with lithium metal generates an aryllithium species, which undergoes cyclization to form this compound. This method yields a cis/trans ratio of approximately 2:1, mirroring the selectivity observed in the radical pathway. The comparable stereochemical outcome suggests that both radical and anionic pathways for substrate 1 face similar thermodynamic or kinetic constraints.

Substrate 2: Alkyllithium Intermediate

In contrast, substrate 2 exhibits remarkable stereoselectivity when converted to an alkyllithium intermediate. The reaction proceeds through a 5-exo-trig cyclization mechanism, favoring the cis-isomer with a cis/trans ratio of 12:1. The enhanced selectivity is attributed to the rigid transition state imposed by the methylethyl group, which restricts conformational freedom and stabilizes the cis-transition state. This method represents a significant advancement in stereocontrolled indan synthesis.

Comparative Analysis of Methods

The choice of substrate and reaction mechanism critically influences both yield and stereoselectivity. The following table summarizes key findings:

Method Substrate Conditions Cis/Trans Ratio Key Insight
Radical Cyclization1AIBN, Bu3_3SnH, Δ2:1Moderate selectivity due to flexible radical intermediate.
Radical Cyclization2AIBN, Bu3_3SnH, Δ2.5:1Slightly improved selectivity from steric hindrance.
Anionic Cyclization1Li, THF, -78°C to rt2:1Comparable to radical pathway; limited by aryl ring flexibility.
Anionic Cyclization2Li, THF, -78°C to rt12:1High selectivity from constrained transition state in alkyllithium intermediate.

Mechanistic Insights

The disparity in selectivity between substrates 1 and 2 in anionic cyclization stems from differences in intermediate rigidity. The alkyllithium species derived from 2 adopts a conformation that preferentially stabilizes the cis-transition state through favorable orbital overlap and reduced steric strain. In contrast, the aryllithium intermediate from 1 permits greater rotational freedom, diminishing stereochemical control.

Practical Considerations

While radical cyclization is operationally simpler, anionic methods require stringent conditions (e.g., low temperatures, anhydrous solvents). However, the superior selectivity of the alkyllithium route justifies its use in applications requiring high enantiomeric excess.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Dimethylindan, and how can their efficiencies be compared?

  • Methodological Answer : Common synthetic pathways include catalytic hydrogenation of substituted indenes or alkylation of indan derivatives. For example, dimethylation of indan using methyl halides in the presence of Lewis acids (e.g., AlCl₃) under controlled temperature (40–60°C) can yield this compound. Efficiency comparisons should focus on reaction yield, purity, and scalability. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can quantify product distribution, while nuclear magnetic resonance (NMR) verifies structural integrity .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns and chemical shifts (e.g., methyl groups at δ 1.2–1.5 ppm for 1,3-dimethyl substituents). Compare with reference spectra from databases like SciFinder .
  • Mass Spectrometry (MS) : Use electron ionization (EI-MS) to confirm molecular weight (m/z 146.23 for C₁₁H₁₄) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify alkyl C-H stretches (2850–2960 cm⁻¹) and aromatic ring vibrations (1600 cm⁻¹). Cross-validate with computational simulations (e.g., DFT) .

Q. What are the best practices for handling and storing this compound in laboratory settings?

  • Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation. Use secondary containment in cool (4°C), dark environments to avoid photodegradation. Personal protective equipment (PPE) such as nitrile gloves and fume hoods are mandatory during handling. Spill management requires adsorption with inert materials (e.g., vermiculite) and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reaction mechanisms of this compound in catalytic systems?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify intermediates (e.g., radical species or carbocations).
  • Isotopic Labeling : Use deuterated methyl groups to trace hydrogen transfer pathways.
  • Computational Modeling : Apply density functional theory (DFT) to map potential energy surfaces and validate with experimental activation energies .

Q. What strategies are effective for resolving contradictions in published data on the physicochemical properties of this compound?

  • Methodological Answer :

  • Systematic Reviews : Follow PRISMA guidelines to collate data from peer-reviewed sources, assess study quality (e.g., sample purity, instrumentation calibration), and perform meta-analyses on conflicting results (e.g., boiling point variations).
  • Experimental Replication : Reproduce key studies under standardized conditions (e.g., ASTM methods) to isolate methodological discrepancies .

Q. What computational approaches are suitable for modeling the electronic structure of this compound, and how can they be validated?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate conformational stability in solvent environments (e.g., toluene) using force fields like OPLS-AA.
  • Quantum Mechanical Calculations : Optimize geometry with Gaussian 16 at the B3LYP/6-31G(d) level. Validate predicted dipole moments and frontier orbitals against experimental UV-Vis and X-ray crystallography data .

Data Presentation Guidelines

  • Raw Data : Archive unprocessed NMR/GC-MS spectra in appendices. Highlight outliers and justify exclusions (e.g., solvent artifacts) .
  • Processed Data : Tabulate key results (e.g., reaction yields, spectral assignments) in the main text using SI units and significant figures consistent with measurement precision .

Literature Review and Validation

  • Database Searches : Use CAS Registry Number (4175-53-5) in SciFinder to retrieve indexed studies. Prioritize primary literature from ACS or RSC journals and cross-check with Web of Science for citation impact .

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